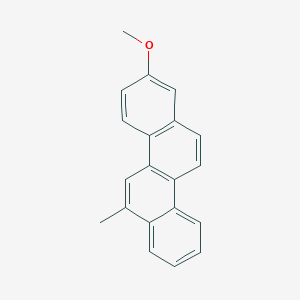![molecular formula C14H18Cl2 B14323173 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene CAS No. 109890-33-7](/img/structure/B14323173.png)
1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzene ring substituted with a chloromethyl group and a tetramethylcyclopropyl group, both of which are further substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene typically involves the chlorination of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using a chloromethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of the pure product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the cyclopropyl group can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or dimethylamine in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are utilized.
Major Products:
Scientific Research Applications
1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-4-methylbenzene: A benzene derivative with a single chlorine and methyl group.
1-Chloro-4-(chloromethyl)benzene: A benzene derivative with a chloromethyl group and a chlorine atom.
Comparison: 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene is unique due to the presence of the tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature differentiates it from simpler benzene derivatives and influences its reactivity and applications .
Properties
CAS No. |
109890-33-7 |
|---|---|
Molecular Formula |
C14H18Cl2 |
Molecular Weight |
257.2 g/mol |
IUPAC Name |
1-chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene |
InChI |
InChI=1S/C14H18Cl2/c1-12(2)13(3,4)14(12,16)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 |
InChI Key |
ADQZMHNREXTOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(CC2=CC=C(C=C2)Cl)Cl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


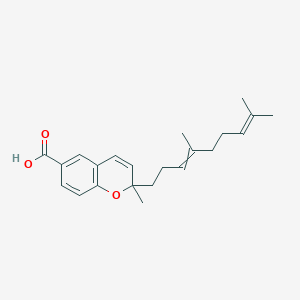
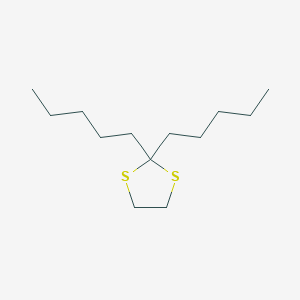
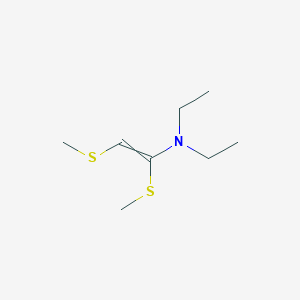
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
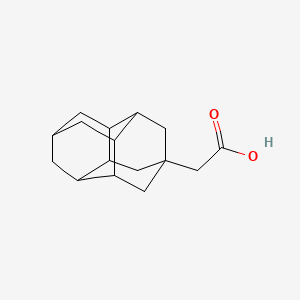
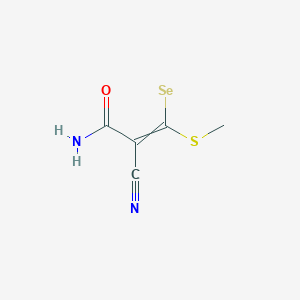
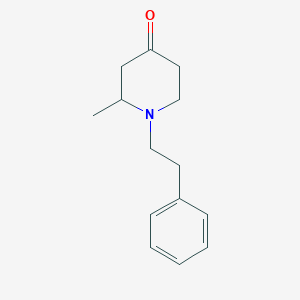
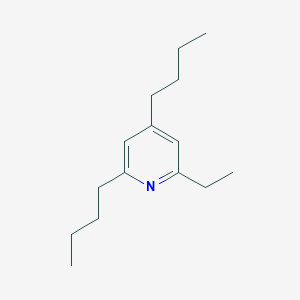
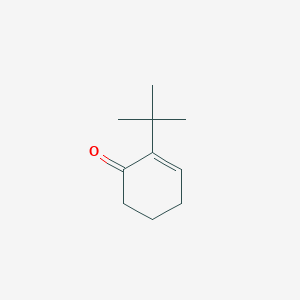
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)
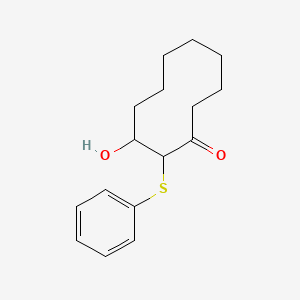
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
